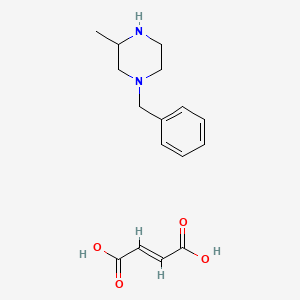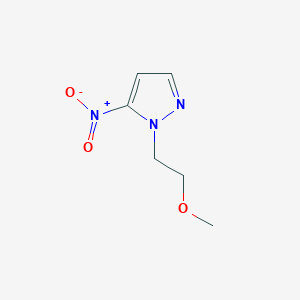![molecular formula C12H16N2O2 B13721962 (1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)
(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound belonging to the benzoimidazole family. This compound features a benzoimidazole core substituted with an isopropyl group at position 1, a methoxy group at position 6, and a hydroxymethyl group at position 2. Benzoimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications.
-
Condensation Reaction:
Reactants: o-Phenylenediamine and an appropriate aldehyde or ketone.
Conditions: Typically carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Product: Intermediate benzoimidazole derivative.
-
Cyclization:
Reactants: Intermediate benzoimidazole derivative.
Conditions: Cyclization is often achieved by heating the intermediate in the presence of a dehydrating agent such as phosphorus oxychloride.
Product: Benzoimidazole core structure.
-
Functional Group Modification:
Reactants: Benzoimidazole core structure.
Conditions: Introduction of isopropyl, methoxy, and hydroxymethyl groups through appropriate reagents and conditions.
Product: this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, choice of solvents, and purification methods are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: (1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives with modified functional groups.
-
Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Often performed in anhydrous solvents.
Products: Reduced derivatives with modified functional groups.
-
Substitution:
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Conditions: Varies based on the nature of the substituent.
Products: Substituted derivatives with new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in anhydrous ethanol.
Substitution: Alkyl halides for alkylation reactions.
Major Products:
- Oxidized, reduced, or substituted derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications, including:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and functional group transformations.
-
Biology:
- Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
-
Medicine:
- Explored for its potential therapeutic applications in drug development.
- Studied for its interactions with biological targets.
-
Industry:
- Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
- (1-Methyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol
- (1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol
- (1-Propyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol
Comparison:
Uniqueness: The presence of the isopropyl group at position 1 and the methoxy group at position 6 distinguishes (1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol from other similar compounds.
Biological Activity: Variations in the substituents can lead to differences in biological activity and reactivity.
Applications: The unique structure of this compound may result in specific applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
(6-methoxy-1-propan-2-ylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)14-11-6-9(16-3)4-5-10(11)13-12(14)7-15/h4-6,8,15H,7H2,1-3H3 |
Clave InChI |
FFKVTBMSMGUHCZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=C(C=CC(=C2)OC)N=C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


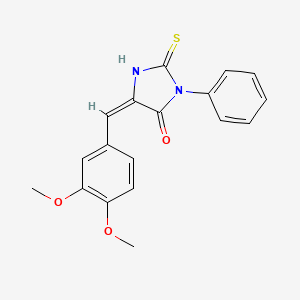
![2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B13721895.png)

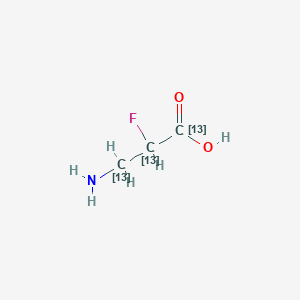


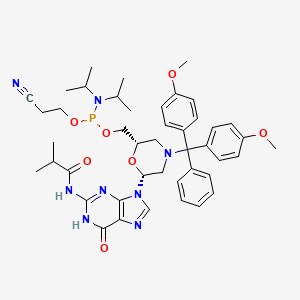
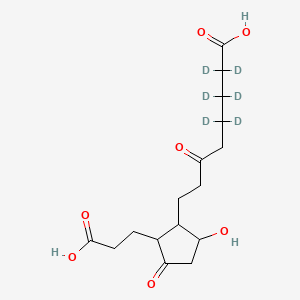
![2-Methyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine](/img/structure/B13721938.png)

